molecular formula C11H14BrN B578181 1-(3-Bromo-4-methylphenyl)pyrrolidine CAS No. 1215917-98-8

1-(3-Bromo-4-methylphenyl)pyrrolidine

Cat. No. B578181
CAS RN: 1215917-98-8
M. Wt: 240.144
InChI Key: VRBCUALUTWWUER-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)pyrrolidine, also known as 3-bromo-4-methylpyrrolidine or 3-BMPP, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a nitrogen and a bromine atom, that has a wide range of applications in organic and medicinal chemistry. 3-BMPP has been used in the synthesis of various compounds, including pharmaceuticals and natural products, as well as in the study of enzyme mechanisms and drug-receptor interactions.

Scientific Research Applications

3-BMPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and natural products. It has also been used in the study of enzyme mechanisms and drug-receptor interactions. In addition, it has been used to study the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 3-BMPP is not fully understood. However, it is believed that the bromine atom in 3-BMPP is responsible for its reactivity. The bromine atom is believed to act as a nucleophile, attacking the electrophilic centers of other molecules and forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMPP are not fully understood. However, it is believed to have some potential therapeutic effects. In particular, it has been studied for its potential use in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The use of 3-BMPP in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly soluble in a variety of organic solvents, making it easy to use in reactions. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and its reactivity can be unpredictable.

Future Directions

There are several potential future directions for the use of 3-BMPP. It could be used in the synthesis of new pharmaceuticals and natural products. It could also be used to study the structure and reactivity of organic molecules. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the mechanisms of enzyme-catalyzed reactions.

Synthesis Methods

3-BMPP can be synthesized using a two-step method. The first step is the reaction of 4-methylpyrrolidine with bromine to form 1-(3-Bromo-4-methylphenyl)pyrrolidinethylpyrrolidine. This reaction is typically carried out in aqueous solution at room temperature. The second step is the reaction of 1-(3-Bromo-4-methylphenyl)pyrrolidinethylpyrrolidine with an aldehyde or ketone to form the desired product. This reaction is typically carried out in an organic solvent at elevated temperatures.

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBCUALUTWWUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680736
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215917-98-8
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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